molecular formula C10H13ClSi B1252171 p-(Chlorodimethylsilyl)styrene CAS No. 1009-44-5

p-(Chlorodimethylsilyl)styrene

Cat. No.: B1252171
CAS No.: 1009-44-5
M. Wt: 196.75 g/mol
InChI Key: ZRZLAQZGAAWEIF-UHFFFAOYSA-N
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Description

p-(Chlorodimethylsilyl)styrene: is an organosilicon compound with the molecular formula C10H13ClSi It is a derivative of styrene where a chlorodimethylsilyl group is attached to the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(Chlorodimethylsilyl)styrene typically involves the reaction of chlorodimethylsilane with p-bromostyrene in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling mechanism, which is a well-known method for forming carbon-carbon bonds in organic chemistry. The reaction conditions generally include:

    Catalyst: Palladium(II) acetate

    Ligand: Triphenylphosphine

    Base: Potassium carbonate

    Solvent: Toluene

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

p-(Chlorodimethylsilyl)styrene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, to form new derivatives.

    Polymerization: The vinyl group in this compound allows it to undergo polymerization reactions, forming polymers with unique properties.

    Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across the carbon-carbon double bond.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Polymerization: Initiated using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Hydrosilylation: Catalyzed by platinum or rhodium complexes under mild conditions.

Major Products

    Substitution Reactions: Various substituted styrenes depending on the nucleophile used.

    Polymerization: Polystyrene derivatives with enhanced thermal and mechanical properties.

Scientific Research Applications

p-(Chlorodimethylsilyl)styrene has several scientific research applications:

    Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique properties, such as increased thermal stability and gas permeability.

    Materials Science: Incorporated into materials to enhance their mechanical properties and chemical resistance.

    Catalysis: Employed as a ligand in the development of new catalytic systems for organic transformations.

    Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its biocompatibility.

Mechanism of Action

The mechanism of action of p-(Chlorodimethylsilyl)styrene in various reactions involves the activation of the vinyl group and the chlorodimethylsilyl moiety. In substitution reactions, the chlorine atom is displaced by nucleophiles, while in polymerization, the vinyl group undergoes radical or ionic initiation to form polymers. The chlorodimethylsilyl group can also participate in hydrosilylation reactions, where it adds across double bonds to form new silicon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    p-(Trimethylsilyl)styrene: Similar structure but with a trimethylsilyl group instead of a chlorodimethylsilyl group.

    p-(Methyldichlorosilyl)styrene: Contains a methyldichlorosilyl group, offering different reactivity and properties.

    p-(Dimethylsilyl)styrene: Lacks the chlorine atom, resulting in different chemical behavior.

Uniqueness

p-(Chlorodimethylsilyl)styrene is unique due to the presence of the chlorodimethylsilyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a versatile compound in synthetic chemistry and materials science.

Properties

IUPAC Name

chloro-(4-ethenylphenyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClSi/c1-4-9-5-7-10(8-6-9)12(2,3)11/h4-8H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZLAQZGAAWEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)C=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456577
Record name p-(Chlorodimethylsilyl)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009-44-5
Record name 1-(Chlorodimethylsilyl)-4-ethenylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-(Chlorodimethylsilyl)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Two milliliters of chlorostyrene was added to 0.97 gram of magnesium turnings in 20 milliliters (ml) of dry tetrahydrofuran under argon. A crystal, about 5 milligrams of iodine, was then added, and the reaction mixture was heated at 65° C. with an air gun until the reaction started (approximately 15 minutes). Thereafter, an additional 2.33 milliliters of chlorostyrene was added slowly to the reaction mixture with a syringe over a period of 15 minutes. The reaction mixture was then refluxed for about 5 minutes at 67° C., and then allowed to cool to room temperature. Dichlorodimethylsilane (9.7 milliliters) was then carefully added with a syringe, (the reaction was exothermic) followed by stirring at 60° C. in an oil bath for 30 minutes. The reaction mixture was then cooled to room temperature, diluted with anhydrous diethylether (approximately 75 ml), and filtered to remove the insoluble magnesium salts. Subsequently, the solvent tetrahydrofuran was removed under reduced pressure and the resulting oil was distilled to yield 3.9 grams (55 percent) of the above product, which was characterized by NMR.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step Two
Quantity
2.33 mL
Type
reactant
Reaction Step Three
Quantity
9.7 mL
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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